Pyridomycin, hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

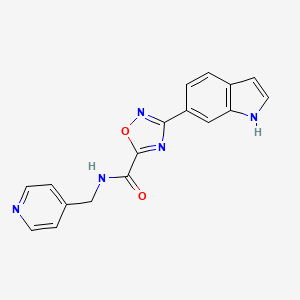

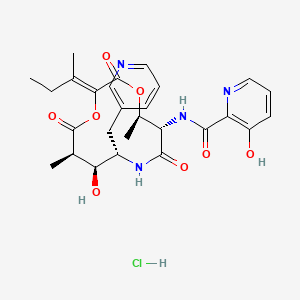

Pyridomycin, hydrochloride is a cyclodepsipeptide with potent antimycobacterial activity. It is specifically known for its ability to inhibit the InhA enoyl reductase of Mycobacterium tuberculosis, making it a promising candidate in the fight against tuberculosis . The compound is derived from Streptomyces pyridomyceticus and contains unique structural features, including rare 3-(3-pyridyl)-l-alanine and 2-hydroxy-3-methylpent-2-enoic acid moieties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of pyridomycin involves a hybrid system of nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS). The ring structure of pyridomycin is generated by this hybrid system, with the enolic acid moiety playing a crucial role in its bioactivity . The preparation of pyridomycin, hydrochloride in the laboratory involves the use of specific genes and enzymes, such as PyrE, PyrF, and PyrG, which are essential for the formation of the compound’s core structure .

Industrial Production Methods: Industrial production of this compound is still under research and development. The focus is on optimizing the biosynthetic pathways and improving the yield of the compound through genetic engineering and fermentation techniques .

Chemical Reactions Analysis

Types of Reactions: Pyridomycin, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The enolic acid moiety in the pyridomycin core system is an important pharmacophoric group that contributes to its bioactivity .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of pyridomycin include ketoreductases, acyl carrier proteins, and specific amino acids. The reaction conditions often involve the use of enzymes and cofactors to facilitate the formation of the desired functional groups .

Major Products Formed: The major products formed from the reactions involving this compound include various analogues of pyridomycin, such as pyridomycin B, which features an enol moiety in the pyridyl alanine moiety and a saturated 3-methylvaleric acid group .

Scientific Research Applications

Pyridomycin, hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its potent antimycobacterial activity makes it a valuable compound in the development of new treatments for tuberculosis . Additionally, pyridomycin is used in structure-activity relationship studies to understand the role of specific functional groups in its bioactivity . The compound’s unique structure also makes it a subject of interest in the study of biosynthetic pathways and enzyme mechanisms .

Mechanism of Action

Pyridomycin, hydrochloride exerts its effects by specifically inhibiting the InhA enoyl reductase of Mycobacterium tuberculosis. This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the bacterial cell wall . Pyridomycin binds to both the NADH cofactor and the lipid substrate-binding pockets of InhA, blocking its activity and leading to the death of the bacterial cells . This dual binding mode is unique and provides a new means of inhibiting InhA .

Comparison with Similar Compounds

- Isoniazid

- Ethionamide

- Alkyl diphenyl ethers

- Pyrrolidine carboxamides

- 2-Amino-1,3,4-thiadiazole derivatives

Comparison: Pyridomycin, hydrochloride is unique in its ability to inhibit both the NADH cofactor and the lipid substrate-binding pockets of InhA, a mechanism not observed in other similar compounds . This dual inhibition provides a significant advantage in overcoming resistance mechanisms that affect other antituberculosis drugs, such as isoniazid . Additionally, pyridomycin’s natural origin and complex structure make it a valuable compound for further research and development in the field of antimycobacterial agents .

Properties

CAS No. |

1402-18-2 |

|---|---|

Molecular Formula |

C27H33ClN4O8 |

Molecular Weight |

577.0 g/mol |

IUPAC Name |

N-[(2Z,5R,6S,9S,10S,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C27H32N4O8.ClH/c1-5-14(2)23-27(37)38-16(4)20(31-25(35)21-19(32)9-7-11-29-21)24(34)30-18(12-17-8-6-10-28-13-17)22(33)15(3)26(36)39-23;/h6-11,13,15-16,18,20,22,32-33H,5,12H2,1-4H3,(H,30,34)(H,31,35);1H/b23-14-;/t15-,16-,18+,20+,22+;/m1./s1 |

InChI Key |

GPMJXXKWHSIAOU-KARCIKCVSA-N |

Isomeric SMILES |

CC/C(=C\1/C(=O)O[C@@H]([C@@H](C(=O)N[C@H]([C@H]([C@H](C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)/C.Cl |

Canonical SMILES |

CCC(=C1C(=O)OC(C(C(=O)NC(C(C(C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)C.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-1-[4-(4,4-dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B14135273.png)

![4-{[2-(Diethylamino)ethyl]oxy}aniline hydrochloride](/img/structure/B14135321.png)

![Quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]-](/img/structure/B14135327.png)